(3,5-Di-t-butyl-4-methoxyphenyl)magnesium bromide, 0.50 M in 2-MeTHF
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Description
Molecular Structure Analysis
The molecular formula of this compound is C15H23BrMgO. It consists of a phenyl ring substituted with tert-butyl groups at the 3 and 5 positions and a methoxy group at the 4 position. This phenyl ring is bonded to a magnesium atom, which is also bonded to a bromine atom.Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.56 . It is stored at temperatures between 28 C .Safety and Hazards
Mechanism of Action
Target of Action
It is known that grignard reagents, such as this compound, are generally used in organic synthesis for the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of (3,5-Di-t-butyl-4-methoxyphenyl)magnesium bromide involves its interaction with other organic compounds in a reaction known as Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms present in other compounds .
Biochemical Pathways
It is known that grignard reagents are involved in various organic synthesis reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .
Pharmacokinetics
As a Grignard reagent, it is typically used in controlled laboratory settings for chemical reactions, rather than being administered in a biological system .
Result of Action
The result of the action of (3,5-Di-t-butyl-4-methoxyphenyl)magnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Properties
IUPAC Name |
magnesium;1,3-ditert-butyl-2-methoxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6;;/h9-10H,1-7H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMLCQWAJVNJY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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